molecular formula C11H10N2O3 B1609822 Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate CAS No. 196301-94-7

Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate

Cat. No.: B1609822
CAS No.: 196301-94-7
M. Wt: 218.21 g/mol
InChI Key: MBZDWMKGQVUJQD-UHFFFAOYSA-N
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Description

Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate typically involves the reaction of a benzoic acid derivative with an amidoxime. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole ring .

Scientific Research Applications

Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate has several scientific research applications, including:

Comparison with Similar Compounds

    Methyl 4-(5-methyl-1,2,5-oxadiazol-3-yl)benzoate: This compound has a similar structure but with a different oxadiazole isomer.

    Methyl 4-(5-methyl-1,3,4-oxadiazol-3-yl)benzoate: Another isomer with different chemical properties.

Uniqueness: Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. The 1,2,4-oxadiazole ring is known for its stability and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-12-10(13-16-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZDWMKGQVUJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446850
Record name Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196301-94-7
Record name Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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